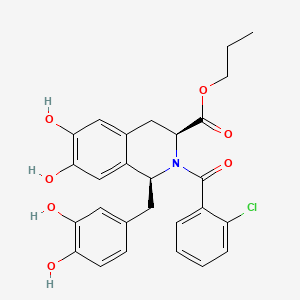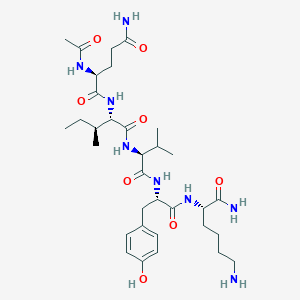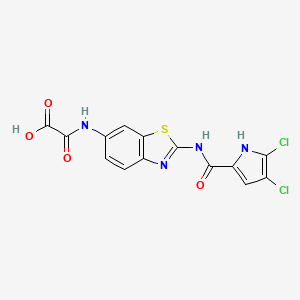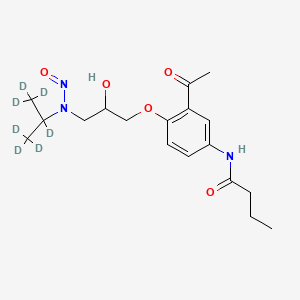
Ertapenem-d4 (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ertapenem-d4 (disodium) is a deuterium-labeled form of Ertapenem (disodium), a carbapenem antibiotic. This compound is used primarily for scientific research purposes, particularly in the study of pharmacokinetics and drug metabolism. The deuterium labeling allows for precise tracking and quantification during analytical procedures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ertapenem-d4 (disodium) involves the incorporation of deuterium atoms into the Ertapenem molecule. This process typically includes the deprotection and extraction of a polar organic solution containing a crude mono-protected intermediate . The reaction conditions often require controlled environments to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of Ertapenem-d4 (disodium) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the integrity of the deuterium labeling and ensure the compound’s efficacy for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Ertapenem-d4 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Ertapenem-d4 (disodium) is widely used in scientific research, particularly in:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Drug Metabolism: Researchers use this compound to study the metabolic pathways and identify potential metabolites.
Analytical Chemistry: The compound is used as an internal standard in mass spectrometry and other analytical techniques.
Biomedical Research: It helps in understanding the interactions between drugs and biological systems, aiding in the development of new therapeutic agents.
Mecanismo De Acción
Ertapenem-d4 (disodium) exerts its effects by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). These proteins are essential for bacterial cell wall synthesis. By inhibiting PBPs, Ertapenem-d4 (disodium) disrupts the formation of the bacterial cell wall, leading to cell lysis and death . The deuterium labeling does not alter the compound’s mechanism of action but allows for more precise tracking in research studies .
Comparación Con Compuestos Similares
Similar Compounds
Meropenem: Similar to Ertapenem, but with a slightly different spectrum of activity and pharmacokinetic profile.
Doripenem: Another carbapenem with a broad spectrum of activity, often used in severe infections.
Uniqueness of Ertapenem-d4 (disodium)
Ertapenem-d4 (disodium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This feature makes it particularly valuable in pharmacokinetic and drug metabolism studies, where accurate measurement of the compound’s behavior in biological systems is crucial .
Propiedades
Fórmula molecular |
C22H25N3Na2O7S |
|---|---|
Peso molecular |
525.5 g/mol |
InChI |
InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/t9-,10-,13+,14+,15-,16-;;/m1../s1/i3D,4D,5D,6D;; |
Clave InChI |
ICBBVMASSIBEJY-HZCFKPICSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])NC(=O)[C@@H]2C[C@@H](CN2)SC3=C(N4[C@H]([C@H]3C)[C@H](C4=O)[C@@H](C)O)C(=O)O)[2H])C(=O)O)[2H].[Na].[Na] |
SMILES canónico |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)



![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)
